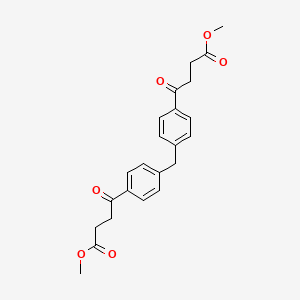
Tetraoxo-dibenzo(d,d')benzo(1,2-b,5,4-b')dithiophene-3,9-disulfonyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraoxo-dibenzo(d,d’)benzo(1,2-b,5,4-b’)dithiophene-3,9-disulfonyl dichloride is a complex organic compound with the molecular formula C18H8Cl2O8S4 and a molecular weight of 551.422 g/mol . This compound is known for its unique structure, which includes multiple sulfur and oxygen atoms, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetraoxo-dibenzo(d,d’)benzo(1,2-b,5,4-b’)dithiophene-3,9-disulfonyl dichloride typically involves multi-step organic reactions. One common method includes the reaction of dibenzo(d,d’)benzo(1,2-b,5,4-b’)dithiophene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride groups . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The reaction conditions are carefully monitored to maintain the purity and quality of the final product.
化学反応の分析
Types of Reactions
Tetraoxo-dibenzo(d,d’)benzo(1,2-b,5,4-b’)dithiophene-3,9-disulfonyl dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride groups to sulfonic acids or other derivatives.
Substitution: The chlorine atoms in the sulfonyl chloride groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonamides, and sulfonate esters, depending on the specific reagents and conditions used.
科学的研究の応用
Tetraoxo-dibenzo(d,d’)benzo(1,2-b,5,4-b’)dithiophene-3,9-disulfonyl dichloride has several applications in scientific research:
作用機序
The mechanism by which Tetraoxo-dibenzo(d,d’)benzo(1,2-b,5,4-b’)dithiophene-3,9-disulfonyl dichloride exerts its effects is primarily through its reactive sulfonyl chloride groups. These groups can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
類似化合物との比較
Similar Compounds
Benzo[1,2-b4,5-b’]dithiophene (BDT): A widely studied building block for organic photovoltaic devices.
Dithieno[2,3-d;2′,3′-d′]benzo[1,2-b;4,5-b′]dithiophene (DTBDT): Used in dye-sensitized solar cells.
Benzo[1,2-b4,5-b’]bisbenzofuran: Another compound with a similar core structure but different functional groups.
Uniqueness
Tetraoxo-dibenzo(d,d’)benzo(1,2-b,5,4-b’)dithiophene-3,9-disulfonyl dichloride is unique due to its multiple sulfonyl chloride groups, which provide a high degree of reactivity and versatility in chemical synthesis
特性
CAS番号 |
133498-91-6 |
|---|---|
分子式 |
C18H8Cl2O8S4 |
分子量 |
551.4 g/mol |
IUPAC名 |
10,10,14,14-tetraoxo-10λ6,14λ6-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4(9),5,7,11,15(20),16,18-nonaene-7,17-disulfonyl chloride |
InChI |
InChI=1S/C18H8Cl2O8S4/c19-31(25,26)9-1-3-11-13-7-14-12-4-2-10(32(20,27)28)6-16(12)30(23,24)18(14)8-17(13)29(21,22)15(11)5-9/h1-8H |
InChIキー |
KTJBQDQRBPDVKU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)S(=O)(=O)C3=CC4=C(C=C23)C5=C(S4(=O)=O)C=C(C=C5)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5E)-5-(4-butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11961962.png)

![2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11961967.png)



![4-(4-methylphenyl)-N-[(E)-1-naphthylmethylidene]-1-piperazinamine](/img/structure/B11961994.png)



![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962019.png)
![3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide](/img/structure/B11962024.png)

